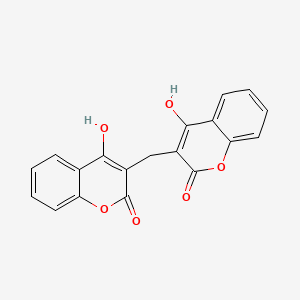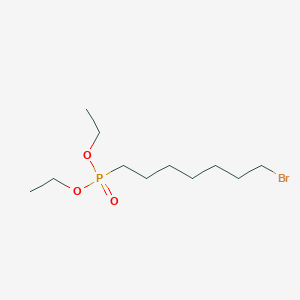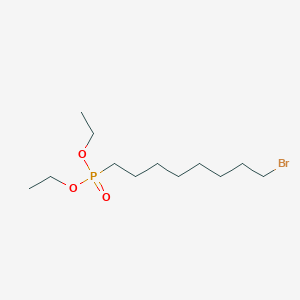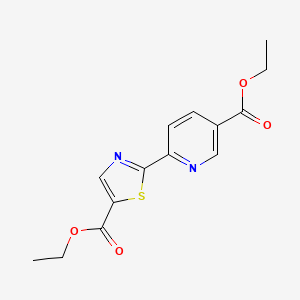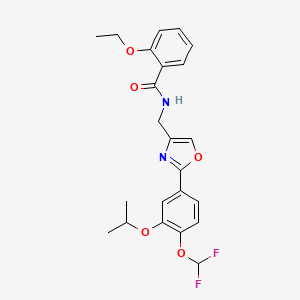
DNS-pE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DNS-pE is the first small molecule that can selectively label endogenous 3-phosphoglycerate dehydrogenase (PHGDH) from various mammalian cells.
Applications De Recherche Scientifique
DNS Tunnel Identification : Research by Jiang and Wang (2020) discusses the use of multidimensional analysis in identifying DNS tunnels, which can be used for malicious activities on the internet. This method combines machine learning classification and anomaly detection to effectively detect DNS tunnels with high accuracy and a low false rate (Jiang & Wang, 2020).
Large-Scale DNS Measurements : A study by Rijswijk-Deij et al. (2016) discusses the infrastructure for large-scale active DNS measurements. This research is valuable for understanding the evolution of the internet and includes case studies related to cloud email services (Rijswijk-Deij et al., 2016).
DNS Forensics Using Semantic Analysis : Marchal et al. (2012) describe a technique that leverages semantic and natural language processing tools to analyze large volumes of DNS data for forensic purposes, particularly in detecting malicious domain names (Marchal et al., 2012).
DNS in Malicious Payload Distribution : Dube and Wells (2020) analyzed how DNS is used in distributing malicious payloads. They characterized the distribution channels by analyzing passive DNS traffic and modeled the DNS query and response patterns used during this distribution (Dube & Wells, 2020).
Contribution of DNS to Turbulent Transport Research : Kasagi and Shikazono (1995) reviewed the contribution of various DNSs to understanding and modelling turbulent transport phenomena, particularly in the context of fluid dynamics (Kasagi & Shikazono, 1995).
DNS Privacy and Security Challenges : Kang et al. (2016) reviewed research on DNS operation, security, and privacy, highlighting ongoing challenges and open research directions in these areas (Kang et al., 2016).
Propriétés
Numéro CAS |
2196245-98-2 |
|---|---|
Nom du produit |
DNS-pE |
Formule moléculaire |
C14H15NO2S |
Poids moléculaire |
261.34 |
Nom IUPAC |
N,N-Dimethyl-6-(vinylsulfonyl)naphthalen-2-amine |
InChI |
InChI=1S/C14H15NO2S/c1-4-18(16,17)14-8-6-11-9-13(15(2)3)7-5-12(11)10-14/h4-10H,1H2,2-3H3 |
Clé InChI |
LFACUIVWKWTUSE-UHFFFAOYSA-N |
SMILES |
O=S(C1=CC2=CC=C(N(C)C)C=C2C=C1)(C=C)=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
DNS-pE; DNSpE; DNS pE |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



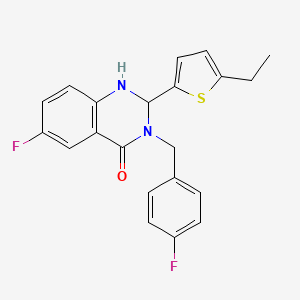

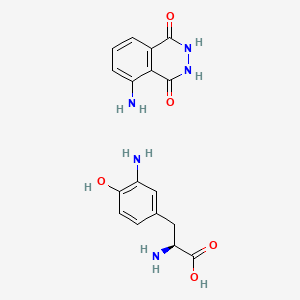
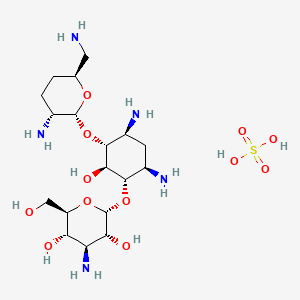
![Methyl 1,5-dibromo-11,17-dimethoxy-18-[(3,4,5-trimethoxybenzoyl)oxy]yohimban-16-carboxylate](/img/structure/B607107.png)
